4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Description

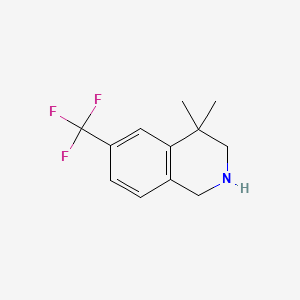

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by a bicyclic aromatic structure with a trifluoromethyl (-CF₃) substituent at the 6-position and two methyl (-CH₃) groups at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antitumor, analgesic, and neuroactive properties .

Properties

IUPAC Name |

4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDVBPMLBDPWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744848 | |

| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203684-72-3 | |

| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline core. The introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The dimethyl groups are usually introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps, continuous flow systems for efficient trifluoromethylation, and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include halogens, alkyl halides, and sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully reduced isoquinoline compounds.

Scientific Research Applications

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly in the design of drugs targeting neurological disorders and cancer.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Material Science: Its unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4,4-dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline are compared below with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Bioactivity The trifluoromethyl group at position 6 (as in the target compound) enhances metabolic stability compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, which are prone to phase I metabolism .

Synthetic Methodologies

- The target compound shares synthetic routes (e.g., hydrogenation with Pd/C, LiAlH₄ reductions) with other THIQ derivatives . However, trifluoromethylation often requires specialized reagents (e.g., CF₃I or Umemoto’s reagent), distinguishing it from methoxy or chloro analogs .

Pharmacological Profiles

- Analgesic Activity : 6,7-Dimethoxy-THIQ derivatives exhibit morphine-like analgesia, whereas the trifluoromethyl group in the target compound may shift activity toward antitumor or anti-inflammatory pathways .

- Neurotoxicity : 1-Methyl-4-phenyl-THIQ analogs (e.g., MPTP) are linked to Parkinsonism, highlighting the critical role of substituent positioning in safety profiles .

Physicochemical Properties

- The logP of 4,4-dimethyl-6-(trifluoromethyl)-THIQ is estimated to be ~2.5 (higher than 6,7-dimethoxy-THIQ, logP ~1.2), favoring blood-brain barrier penetration but risking solubility challenges .

Research Findings and Data

Table 2: Antitumor Activity of Select THIQ Derivatives

Biological Activity

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and synthesis pathways, supported by data tables and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈F₃N

- CAS Number : 1384265-28-4

- Structure : The compound features a tetrahydroisoquinoline core substituted with dimethyl and trifluoromethyl groups, which are significant for its biological activity.

1. Anticancer Properties

Recent studies have investigated the anticancer potential of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MeW164 | 25 | Inhibition of proliferation |

| E14 | 50 | Moderate inhibition |

| T24 | 100 | Significant inhibition |

These results indicate that the compound may selectively target cancer cells while sparing normal cells, a crucial aspect for therapeutic applications .

The mechanism underlying the biological effects of this compound includes:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, as evidenced by increased expression of the Ki-67 protein marker in treated cells .

- Apoptosis Induction : Studies suggest that it may trigger apoptotic pathways in malignant cells, contributing to its anticancer activity.

Study 1: In Vitro Efficacy

A detailed study evaluated the effects of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline on multiple cancer cell lines. The MTT assay was employed to measure cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability across various concentrations (25 µM to 100 µM), with the most pronounced effects observed at higher concentrations .

Study 2: Synthesis and Structure-Activity Relationship (SAR)

Research on SAR highlighted that modifications in substituents significantly influence the biological activity of tetrahydroisoquinoline derivatives. The trifluoromethyl group enhances lipophilicity and potentially increases binding affinity to biological targets .

Synthesis Pathways

The synthesis of 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves several steps:

- Starting Materials : The synthesis typically begins with readily available precursors such as bromophenyl compounds.

- Reactions : Key reactions include nucleophilic substitutions and cyclization processes under controlled conditions (e.g., temperature and solvent) to yield the desired tetrahydroisoquinoline structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.